molecular formula C12H9ClN2O3 B2868451 1-(3-Chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1097813-79-0

1-(3-Chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2868451
CAS No.: 1097813-79-0
M. Wt: 264.67
InChI Key: KZRPXJBBZVIZEC-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 1097813-79-0) is a high-purity organic compound with the molecular formula C12H9ClN2O3 and a molecular weight of 264.66 g/mol . This chemical is supplied as a powder and should be stored at room temperature . The 5-oxopyrrolidine-3-carboxylic acid (or γ-oxopyrrolidine-3-carboxylic acid) scaffold is a promising core structure in medicinal chemistry for the development of novel bioactive molecules. Scientific literature indicates that derivatives based on this scaffold are being actively investigated for their potential biological activities. Related compounds with the 5-oxopyrrolidine core have been synthesized and shown to possess notable antioxidant properties . Furthermore, recent research explores 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for the development of novel antimicrobial agents against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci, as well as anticancer agents . This compound is intended for research and development purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(3-chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-10-4-9(2-1-7(10)5-14)15-6-8(12(17)18)3-11(15)16/h1-2,4,8H,3,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRPXJBBZVIZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)C#N)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS No. 1097813-79-0) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, presenting data from various studies, including antimicrobial efficacy, anticancer properties, and structure-activity relationships.

The chemical formula for this compound is C12H9ClN2O3C_{12}H_9ClN_2O_3 with a molecular weight of 264.67 g/mol. Its structure includes a pyrrolidine ring, which is known for its biological relevance.

PropertyValue
Molecular FormulaC₁₂H₉ClN₂O₃
Molecular Weight264.67 g/mol
IUPAC NameThis compound
PubChem CID43347881

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. In vitro tests have demonstrated significant activity against various multidrug-resistant pathogens, particularly Gram-positive bacteria and fungi.

Key Findings

  • Activity Against Gram-positive Bacteria : The compound exhibited structure-dependent antimicrobial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, which are critical targets due to rising antibiotic resistance .
  • Fungal Pathogens : It also showed efficacy against drug-resistant fungal pathogens like Candida auris and Aspergillus fumigatus .

Table: Antimicrobial Activity Overview

PathogenActivity Observed
Staphylococcus aureusEffective
Klebsiella pneumoniaeEffective
Candida aurisEffective
Aspergillus fumigatusEffective

Anticancer Properties

The anticancer potential of the compound has been evaluated using human lung cancer cell lines (A549). The results indicated promising cytotoxic effects, suggesting that modifications to the pyrrolidine structure can enhance its efficacy against cancer cells.

Case Study: A549 Cell Line

In a study involving the A549 human pulmonary cancer cell model, derivatives of the compound demonstrated varying levels of cytotoxicity. Notably, certain modifications led to increased potency, indicating that structural variations can significantly impact anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by its structural components. Modifications such as halogen substitutions and functional group variations have shown to enhance both antimicrobial and anticancer activities.

Summary of SAR Insights

  • Chlorine Substitution : The presence of chlorine in the phenyl ring has been linked to increased antimicrobial activity.
  • Pyrrolidine Ring Modifications : Alterations in the pyrrolidine core can lead to improved cytotoxic effects against cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyrrolidinone Derivatives

Compound Name Substituents on Phenyl Ring Key Functional Groups Biological Activity (Key Findings) Reference
1-(3-Chloro-4-cyanophenyl)-... (Target) 3-Cl, 4-CN Carboxylic acid, cyano Not reported (Predicted: Enhanced metabolic stability)
1-(5-Chloro-2-hydroxyphenyl)-... 5-Cl, 2-OH Carboxylic acid, hydroxyl Antioxidant (1.5× ascorbic acid in DPPH assay)
1-(2,4-Difluorophenyl)-... 2-F, 4-F Carboxylic acid Anticancer, antiviral (In silico predictions)
1-(4-Chloro-3-fluorophenyl)-... 4-Cl, 3-F Carboxylic acid Not reported (Used in organic synthesis)
1-(3-Fluoro-4-methylphenyl)-... 3-F, 4-CH₃ Carboxylic acid Predicted: Improved lipophilicity

Antioxidant Activity

  • Hydroxyl-Substituted Analogs : Derivatives with hydroxyl groups (e.g., 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one) demonstrated 1.5× higher radical scavenging activity than ascorbic acid in DPPH assays . The hydroxyl group enhances hydrogen-donating capacity, critical for neutralizing free radicals.
  • Amino-Substituted Analogs: 1-(3-Amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited the highest reducing power (optical density: 1.675) due to electron-donating amino groups .
  • Target Compound : The absence of hydroxyl groups in the target molecule may reduce antioxidant efficacy but improve stability against oxidation.

Antimicrobial and Anticancer Potential

  • 3,5-Dichloro-2-hydroxyphenyl Derivatives : Compounds like 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed Gram-positive antibacterial activity , including against vancomycin-intermediate Staphylococcus aureus (VISA) .
  • Fluorinated Analogs : Fluorine substitution (e.g., 1-(2,4-difluorophenyl)-...) is linked to enhanced bioavailability and target specificity in anticancer applications .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Name Molecular Weight Predicted LogP Aqueous Solubility (mg/mL) Collision Cross Section (Ų, [M+H]+)
1-(3-Chloro-4-cyanophenyl)-... 264.67 1.8 0.12 153.2
1-(5-Chloro-2-hydroxyphenyl)-... 269.67 1.2 1.45 148.9 (estimated)
1-(4-Chloro-3-fluorophenyl)-... 257.65 2.1 0.08 155.0 (estimated)

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